N-[5-(ethylsulfanyl)-1H-1,2,4-triazol-3-yl]acetamide
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Overview
Description
N-[5-(ethylsulfanyl)-1H-1,2,4-triazol-3-yl]acetamide is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1H-1,2,4-triazol-3-yl]acetamide typically involves multistep reactionsThe reaction conditions often include the use of hydrazine hydrate and other reagents to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfanyl)-1H-1,2,4-triazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the triazole ring.
Scientific Research Applications
N-[5-(ethylsulfanyl)-1H-1,2,4-triazol-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as an antifungal or antimicrobial agent due to the presence of the triazole ring.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1H-1,2,4-triazol-3-yl]acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The ethylsulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)acetamide: This compound has a similar structure but contains a thiadiazole ring instead of a triazole ring.
Thiazoles: These compounds have a sulfur atom in the ring and exhibit diverse biological activities.
Uniqueness
N-[5-(ethylsulfanyl)-1H-1,2,4-triazol-3-yl]acetamide is unique due to the presence of the ethylsulfanyl group attached to the triazole ring. This structural feature may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds .
Properties
Molecular Formula |
C6H10N4OS |
---|---|
Molecular Weight |
186.24 g/mol |
IUPAC Name |
N-(3-ethylsulfanyl-1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C6H10N4OS/c1-3-12-6-8-5(9-10-6)7-4(2)11/h3H2,1-2H3,(H2,7,8,9,10,11) |
InChI Key |
RWGYUYBCQJTSED-UHFFFAOYSA-N |
SMILES |
CCSC1=NNC(=N1)NC(=O)C |
Canonical SMILES |
CCSC1=NNC(=N1)NC(=O)C |
Origin of Product |
United States |
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